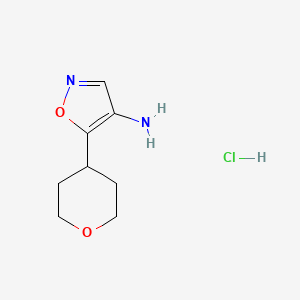
5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride" is a heterocyclic molecule that is part of a broader class of organic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The specific structure of this compound suggests potential applications in various fields, including medicinal chemistry and materials science, due to the presence of the oxazole ring which is often found in biologically active molecules.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One efficient approach is the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, as described in one study . This method avoids the use of toxic chemicals and catalysts, providing a more environmentally friendly pathway. Another paper reports the synthesis of novel oxazolone derivatives, which are characterized by advanced spectroscopic techniques . These methods highlight the versatility of synthetic approaches for oxazole compounds, which could potentially be applied to the synthesis of "5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride".
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex, with the possibility of various conformers and tautomers. Ab initio calculations can be used to investigate the more stable structures of such compounds . X-ray diffraction analyses can also provide detailed insights into the molecular structure, as demonstrated by the study of a related compound . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Oxazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the formation of 4-hydroxy-2-oxazolidinones . The basicity of the amines influences the reaction conditions, indicating the importance of the amine component in the reactivity of oxazole derivatives. These reactions are significant as they can be used to further modify the oxazole ring and introduce new functional groups, potentially leading to the synthesis of "5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of novel oxazolone derivatives were studied, showing intense absorption and emission maxima in various solvents . The third-order nonlinear optical properties of these compounds were also investigated, revealing excellent optical limiting behavior . Additionally, the antibacterial activity of novel heterocyclic compounds containing an oxazolyl fragment was evaluated, demonstrating good activity against several bacterial strains . These properties are indicative of the potential applications of oxazole derivatives in fields such as optoelectronics and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds similar to 5-(Oxan-4-yl)-1,2-oxazol-4-amine hydrochloride has focused on the synthesis and characterization of novel heterocyclic compounds. For instance, the synthesis, structure determination, and evaluation of antibacterial activity of novel heterocyclic compounds containing oxazole fragments have been explored. These compounds have shown promising antibacterial activity against various bacterial strains, highlighting their potential in antimicrobial applications (Mehta, 2016).
Photophysical and Nonlinear Optical Properties
Another area of research involves investigating the photophysical and nonlinear optical properties of oxazole derivatives. Studies have been conducted on novel compounds with substituted oxazole rings to understand their third-order nonlinear optical properties. These compounds have demonstrated significant optical limiting behavior, making them potential candidates for optical applications (Murthy et al., 2013).
Neuropharmacological Evaluation
Oxazole derivatives have also been evaluated for their neuropharmacological potential. For example, a series of oxazole derivatives were synthesized and assessed for antidepressant and anti-anxiety activities, showing moderate to significant effects. This research suggests the potential therapeutic applications of these compounds in treating neurological disorders (Kumar, 2013).
Safety and Hazards
The compound “5-(Oxan-4-yl)-1,2-oxazol-3-amine” has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-(oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-7-5-10-12-8(7)6-1-3-11-4-2-6;/h5-6H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMDDUSQFCHJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

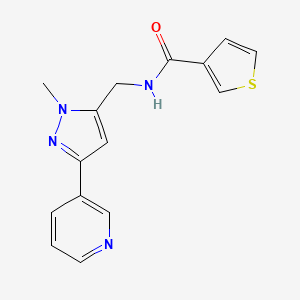
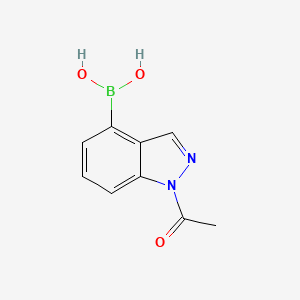
![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)


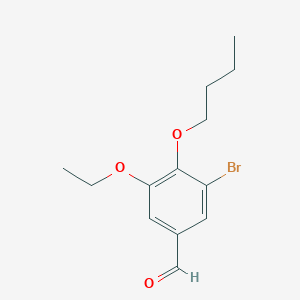
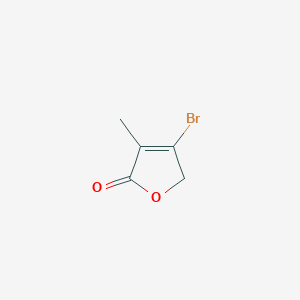
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
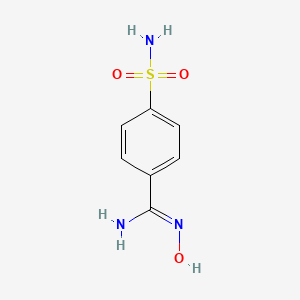

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)